molecular formula C14H17NO3 B2664645 (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine CAS No. 40171-98-0

(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B2664645
CAS No.: 40171-98-0
M. Wt: 247.294
InChI Key: WYWLCPVYGDMKJB-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (CAS 40171-98-0) is a heterocyclic amine featuring a furan-2-ylmethyl group linked to a 3,4-dimethoxybenzyl moiety via an amine bridge. Its molecular formula is C₁₄H₁₇NO₃ (FW 247.29), and it is commercially available for research purposes .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWLCPVYGDMKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Benzyl/Phenyl Group

  • (3,4-Dimethoxy-phenyl)-furan-2-ylmethyl-amine (CAS 436088-80-1): Structure: The benzyl group (CH₂) is replaced by a direct phenyl attachment. Molecular weight: 233.26 (C₁₃H₁₅NO₃) .
  • [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine (CAS 626216-00-0): Structure: Incorporates an ethyl linker and a 5-methyl substituent on the furan. Impact: The ethyl group increases conformational flexibility, while the methyl on the furan may enhance steric hindrance or modulate electronic effects. Molecular weight: 275.34 (C₁₆H₂₁NO₃) .

Variations in the Aliphatic Chain

  • [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine (CAS 435342-09-9): Structure: A but-3-enyl chain replaces the benzyl group. This structural motif is seen in bioactive molecules targeting lipid-rich environments .
  • (3,4-Dimethoxy-Benzyl)-[2-(4-Fluoro-Phenyl)-Ethyl]-Amine (CAS 355381-83-8): Structure: Contains a fluorophenyl-ethyl group instead of the furan moiety. Impact: Fluorine’s electron-withdrawing effect may enhance metabolic stability or influence binding to aromatic receptors. Molecular weight: 289.34 (C₁₇H₂₀FNO₂) .

Heterocycle Replacements

  • 2-(3,4-DIMETHOXY-BENZYL)-5-METHYL-2H-PYRAZOL-3-YLAMINE (CAS 957507-56-1): Structure: Replaces the furan with a pyrazole ring. Molecular weight: 247.30 (C₁₃H₁₇N₃O₂) .

Structural and Physicochemical Data Table

Compound Name (CAS) Molecular Formula FW Key Structural Features Potential Applications Reference
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (40171-98-0) C₁₄H₁₇NO₃ 247.29 Furan-2-ylmethyl, 3,4-dimethoxybenzyl Medicinal chemistry research
(3,4-Dimethoxy-phenyl)-furan-2-ylmethyl-amine (436088-80-1) C₁₃H₁₅NO₃ 233.26 Direct phenyl attachment Agrochemical intermediates
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine (626216-00-0) C₁₆H₂₁NO₃ 275.34 Ethyl linker, 5-methyl-furan CNS-active compound research
[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine (435342-09-9) C₁₇H₂₁NO₂ 271.35 But-3-enyl chain Lipid-targeting drug discovery
(3,4-Dimethoxy-Benzyl)-[2-(4-Fluoro-Phenyl)-Ethyl]-Amine (355381-83-8) C₁₇H₂₀FNO₂ 289.34 Fluorophenyl-ethyl group Metabolic stability studies
2-(3,4-DIMETHOXY-BENZYL)-5-METHYL-2H-PYRAZOL-3-YLAMINE (957507-56-1) C₁₃H₁₇N₃O₂ 247.30 Pyrazole heterocycle Solubility-enhanced drug design

Research Implications

  • Pharmacological Potential: The 3,4-dimethoxybenzyl motif is common in psychoactive compounds (e.g., 3,4-methylenedioxyphenylalkylamines) , suggesting possible CNS activity.

Biological Activity

(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzyl amine structure with methoxy substituents and a furan moiety, contributing to its unique reactivity and biological profile. Its molecular formula is C14H17NO3C_{14}H_{17}NO_3 with a molecular weight of approximately 247.3 g/mol.

Antimicrobial Properties

Research indicates that (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, it has shown promise against certain types of tumors, although more extensive clinical studies are required to confirm these findings.

The mechanism through which (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activities or receptor functions, leading to alterations in cellular signaling pathways. This modulation may result in enhanced therapeutic effects against microbial infections and cancer cell growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
(3,4-Dimethoxybenzyl)-amineContains methoxy groups at 3 and 4 positionsPotentially different receptor interactions
(Tetrahydrofuran-2-ylmethyl)-amineFuran ring presenceVariability in pharmacological profiles
(2-Methoxy-benzyl)-furan-2-ylmethyl-amineSingle methoxy groupDifferences in solubility and reactivity

This table illustrates how variations in substituents can affect biological activity and therapeutic potential.

Case Studies

  • Anticancer Activity : A study evaluated the effects of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours, suggesting strong anticancer potential.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 15 µM against S. aureus, highlighting its potential as an antimicrobial agent.

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